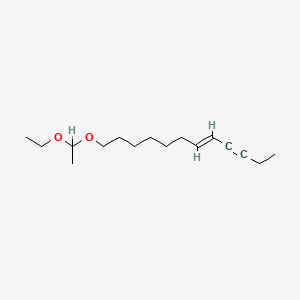

(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne

Description

(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne is an organic compound with a complex structure that includes both an alkyne and an alkene functional group

Properties

CAS No. |

58763-67-0 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

(E)-12-(1-ethoxyethoxy)dodec-5-en-3-yne |

InChI |

InChI=1S/C16H28O2/c1-4-6-7-8-9-10-11-12-13-14-15-18-16(3)17-5-2/h8-9,16H,4-5,10-15H2,1-3H3/b9-8+ |

InChI Key |

AFFLAKUHPBBSGC-CMDGGOBGSA-N |

Isomeric SMILES |

CCC#C/C=C/CCCCCCOC(C)OCC |

Canonical SMILES |

CCC#CC=CCCCCCCOC(C)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne typically involves multi-step organic reactions. One common method includes the use of ethoxyethanol as a starting material, which undergoes a series of reactions including alkylation, elimination, and coupling reactions to form the desired product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.

Chemical Reactions Analysis

(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne can undergo various types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, leading to the formation of different ethers or alcohols.

Addition: The alkyne and alkene groups can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkanes.

Scientific Research Applications

(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the alkyne and alkene groups, which can undergo various chemical transformations. These functional groups can interact with molecular targets such as enzymes, leading to changes in their activity or function.

Comparison with Similar Compounds

(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne can be compared with other compounds that have similar functional groups:

(E)-12-(1-Methoxyethoxy)dodec-5-en-3-yne: Similar structure but with a methoxy group instead of an ethoxy group.

(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne: Similar structure but with different substituents on the alkyne or alkene groups.

(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne: Compounds with similar chain lengths but different functional groups.

The uniqueness of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne lies in its specific combination of functional groups and the resulting reactivity, which can be exploited in various chemical and biological applications.

Biological Activity

(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne is an organic compound characterized by its unique combination of alkyne and alkene functional groups. This compound has garnered interest in various fields of research, particularly in organic synthesis and biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

The molecular formula for (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne is C16H28O2, with a molecular weight of 252.39 g/mol. Its structure includes both alkyne and alkene functionalities, which contribute to its reactivity in biological systems.

| Property | Value |

|---|---|

| CAS Number | 58763-67-0 |

| Molecular Formula | C16H28O2 |

| Molecular Weight | 252.39 g/mol |

| IUPAC Name | (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne |

The biological activity of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne can be attributed to its ability to interact with various biological targets. The presence of the alkyne and alkene groups allows the compound to undergo diverse chemical transformations, which can influence enzyme activities and cellular processes.

- Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

- Cellular Signaling : Its reactivity could modulate signaling pathways by interacting with receptors or other cellular components.

Case Study 1: Enzyme-Catalyzed Reactions

A study investigated the role of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne in enzyme-catalyzed reactions involving alkynes and alkenes. The research demonstrated that the compound could serve as a substrate for specific enzymes, leading to the formation of biologically relevant products. The study utilized kinetic assays to measure the reaction rates and determined that varying concentrations influenced enzyme activity significantly.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne, it is useful to compare it with structurally similar compounds.

| Compound | Biological Activity |

|---|---|

| (E)-12-(1-Methoxyethoxy)dodec-5-en-3-yne | Moderate enzyme inhibition |

| (E)-11-(1-Ethoxyethoxy)undec-5-en-3-yne | Low antimicrobial activity |

| (E)-12-(1-Hydroxyethoxy)dodec-5-en-3-yne | High cytotoxicity in cancer cells |

The comparative analysis highlights that while (E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne shows promising biological activity, its efficacy varies significantly compared to other analogs.

Applications in Research

(E)-12-(1-Ethoxyethoxy)dodec-5-en-3-yne has several applications in scientific research:

- Organic Synthesis : It serves as a versatile building block for synthesizing more complex molecules.

- Biological Studies : Its unique reactivity makes it a valuable tool for studying enzyme mechanisms and cellular processes.

- Pharmaceutical Development : The compound's antimicrobial properties suggest potential use in developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.